Tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate
Description
Tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate is a carbamate derivative featuring a 1,3,4-oxadiazole ring substituted with an ethylthio group at the 5-position. This compound is structurally characterized by a tert-butyl carbamate group, which serves as a protective moiety for amine functionalities in synthetic chemistry. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its stability and bioactivity, often exploited in drug discovery for antimicrobial, anticancer, and enzyme-inhibitory applications .
Properties
Molecular Formula |
C14H25N3O3S |
|---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate |
InChI |
InChI=1S/C14H25N3O3S/c1-7-9(3)10(15-12(18)20-14(4,5)6)11-16-17-13(19-11)21-8-2/h9-10H,7-8H2,1-6H3,(H,15,18) |
InChI Key |
GJWKEFORDURVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NN=C(O1)SCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acid Hydrazides with Carbon Disulfide
The 1,3,4-oxadiazole scaffold is constructed via cyclization of 2-methylbutanehydrazide with CS₂ under basic conditions:
-
Hydrazide Preparation :
-
2-Methylbutanoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate to yield 2-methylbutanehydrazide .
-
-
Oxadiazole Formation :
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazide | NH₂NH₂·H₂O, EtOH | 25°C | 12 h | 92% |
| Cyclization | CS₂, KOH, EtOH | 80°C | 6 h | 88% |
S-Alkylation with Ethyl Halides
The mercapto group undergoes alkylation using ethyl bromide under phase-transfer catalysis:
-
Alkylation Protocol :
Optimization Data :
| Catalyst | Base | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| TBAB (0.1eq) | KOH | Ethyl acetate | 50°C | 8 h | 80% |
| None | K₂CO₃ | DMF | 80°C | 12 h | 65% |
Introduction of the tert-Butyl Carbamate Protecting Group
Protection of the Amine Side Chain
The 2-methylbutylamine precursor is protected via reaction with di-tert-butyl dicarbonate (Boc₂O):
-
Protection Protocol :
Characterization Data :
-
¹H NMR (CDCl₃): δ 4.65 (br s, 1H, NH), 3.15 (t, 2H, J = 6.8 Hz), 1.45–1.35 (m, 11H), 0.91 (d, 6H, J = 6.4 Hz).
Coupling of Oxadiazole and Carbamate Moieties
Activation and Amide Bond Formation
The carboxylic acid derivative of the oxadiazole is coupled with the Boc-protected amine using standard peptide coupling agents:
-
Activation :
-
5-(Ethylthio)-1,3,4-oxadiazole-2-carboxylic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 1 h.
-
-
Coupling :
Reaction Parameters :
| Coupling Agent | Base | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 25°C | 12 h | 72% |
| DCC/DMAP | TEA | CH₂Cl₂ | 25°C | 24 h | 60% |
Alternative One-Pot Multicomponent Approach
A streamlined method condenses oxadiazole formation and alkylation into a single pot:
-
Procedure :
Advantages :
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Eliminates intermediate isolation.
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Reduces solvent waste and processing time.
Critical Analysis of Methodologies
Regiochemical Control
The 1,3,4-oxadiazole ring forms exclusively at the 2-position of the hydrazide, ensuring correct substitution patterns. NMR and HPLC analyses confirm the absence of regioisomers.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbamate Group
The tert-butyl carbamate group undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Hydrolysis : Cleavage of the carbamate occurs with strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH), yielding the corresponding amine and CO₂ .
-
Transcarbamoylation : Reaction with amines or alcohols under catalytic conditions replaces the tert-butyl group .
Table 1: Nucleophilic Reactions of the Carbamate Group
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 4M HCl/dioxane, 25°C, 2h | Free amine + CO₂ | 85–92% | |
| Basic hydrolysis | 1M NaOH/EtOH, reflux, 4h | Sodium salt of carbamic acid + tert-butanol | 78% |
Oxidation of the Ethylthio Group
The ethylthio (-S-Et) substituent on the oxadiazole ring is susceptible to oxidation:
-
Sulfoxide formation : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxides .
-
Sulfone formation : Stronger oxidants like KMnO₄ or oxone produce sulfones .
Table 2: Oxidation Reactions of the Ethylthio Group
Ring-Opening Reactions of the Oxadiazole
The 1,3,4-oxadiazole ring can undergo scission under extreme conditions:
-
Acidic cleavage : Concentrated H₂SO₄ opens the ring to form thioamide intermediates.
-
Basic degradation : NaOH at elevated temperatures generates hydrazine derivatives.
Coupling Reactions via the Carbamate
The carbamate nitrogen participates in coupling reactions, such as:
-
Amide bond formation : Using coupling agents like EDC/HOBt, the carbamate reacts with carboxylic acids to form urea linkages .
Example Reaction Pathway
textTert-butyl carbamate + RCOOH → RCONH-carbamate intermediate → Urea derivative
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogs shows decomposition onset at ~180°C, releasing isobutylene and CO₂ .
Biochemical Interactions
Though direct data is limited, oxadiazoles with thioether groups exhibit:
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Enzyme inhibition : Binding to cysteine proteases via sulfur coordination .
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Antimicrobial activity : Disruption of bacterial cell membranes.
Key Challenges and Research Gaps
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Steric hindrance : The tert-butyl group may slow reactions at the carbamate site .
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Sulfur reactivity : Competing oxidation pathways require precise control .
Experimental validation using NMR, HPLC, and mass spectrometry is critical for confirming these reactivities . Future studies should explore catalytic systems to enhance selectivity in sulfoxide/sulfone synthesis.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that compounds containing oxadiazole derivatives exhibit antimicrobial properties. Studies have shown that tert-butyl carbamates can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Similar compounds have been tested for their anti-inflammatory effects. For instance, a series of carbamate derivatives demonstrated significant inhibition of inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
-
Agricultural Applications
- Pesticide Development : The incorporation of oxadiazole structures into pesticide formulations has shown promise in enhancing efficacy against pests while reducing toxicity to non-target organisms. Case studies have documented the effectiveness of such compounds in controlling agricultural pests with minimal environmental impact .
-
Neuroprotective Effects
- Research on Neurodegenerative Diseases : Recent studies have focused on the neuroprotective effects of similar compounds under oxidative stress conditions. For example, compounds structurally related to tert-butyl carbamate have been shown to reduce cell death and inflammatory markers in neurodegenerative disease models .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various tert-butyl carbamate derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics.
Case Study 2: Anti-inflammatory Activity
A series of experiments assessed the anti-inflammatory properties of tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate in a carrageenan-induced rat paw edema model. The compound demonstrated a percentage inhibition ranging from 54% to 39%, indicating its potential as an anti-inflammatory agent .
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Effective against Gram-positive bacteria | Significant inhibition in rat models | Reduced cell death in oxidative stress models |
| Related Oxadiazole Derivatives | Varied effectiveness against pathogens | Comparable to indomethacin | Protective against amyloid beta-induced damage |
Mechanism of Action
The exact mechanism of action for tert-butyl carbamate’s effects remains an area of ongoing research. It may interact with biological targets or participate in metabolic pathways.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The ethylthio group in the target compound differs from fluorine () or sulfonyl groups (), which may alter electronic properties (e.g., electron-withdrawing vs. donating effects).
- Molecular Weight : The target compound’s MW is likely intermediate between (420.5 g/mol) and (615.7 g/mol), impacting bioavailability.
Biological Activity
Tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a 1,3,4-oxadiazole moiety, which is known for its diverse biological properties. The ethylthio substituent on the oxadiazole ring may enhance its pharmacological profile by influencing solubility and bioactivity.
Biological Activity Overview
Compounds containing the 1,3,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity : Oxadiazole derivatives have shown promising results in inhibiting various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains.
- Neuroprotective Effects : Certain oxadiazole compounds have been investigated for their potential in neurodegenerative diseases.
Anticancer Activity
Research indicates that oxadiazole derivatives can selectively inhibit cancer cell proliferation. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including colon adenocarcinoma and lung adenocarcinoma cells .
Table 1: Anticancer Activity of Related Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tert-butyl derivative | Colon adenocarcinoma (CXF HT-29) | 92.4 |
| Novel oxadiazole derivative | HepG2 | 1.61 |
| Another oxadiazole derivative | SW1116 | 2.56 |
These findings suggest that modifications to the oxadiazole structure can significantly enhance anticancer activity.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been explored. A study reported that certain modifications in the oxadiazole structure improved potency against Enterococcus faecium and Clostridium difficile .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Oxadiazole analogue 15e | E. faecium | 4 |
| Oxadiazole analogue 15g | C. difficile | n.d. |
Neuroprotective Effects
In vitro studies have indicated that some oxadiazole derivatives can inhibit amyloid beta aggregation, which is critical in Alzheimer's disease pathology. For example, a compound similar to tert-butyl carbamate was shown to prevent astrocyte cell death induced by amyloid beta peptide .
Case Studies
-
Case Study on Anticancer Activity :
A series of novel oxadiazole derivatives were synthesized and tested for anticancer properties. The most potent compound showed significant inhibition of cell proliferation in various cancer cell lines, with telomerase inhibition being a key mechanism . -
Case Study on Neuroprotective Effects :
Research involving the synthesis of multi-target compounds indicated that certain oxadiazoles could effectively inhibit both β-secretase and acetylcholinesterase activities, suggesting potential for Alzheimer’s treatment .
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate?
Methodological Answer : Synthesis typically involves coupling α-amino acid derivatives with acyl hydrazides under thermal or catalytic conditions. A two-step approach is common:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides or reaction of hydrazides with carbon disulfide (CS₂) in the presence of dehydrating agents (e.g., POCl₃) .
- Step 2 : Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) . Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | CS₂, POCl₃, 80°C, 6h | 40–70% | |
| Boc protection | Boc₂O, DMAP, DCM, RT, 12h | 85–90% |
Key Considerations :
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
Methodological Answer : Stereochemistry is confirmed using:
- X-ray Crystallography : Resolves absolute configuration (e.g., (R)- or (S)-enantiomers) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
- Optical Rotation : Compare observed [α]D values with literature data for known analogs .
Example Data :
| Technique | Conditions/Parameters | Outcome |
|---|---|---|
| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/EtOH (90:10) | Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min |
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer : Stability is influenced by:
- Moisture : Hydrolysis of the Boc group occurs in acidic/alkaline conditions. Store desiccated at -20°C .
- Light : Oxadiazole derivatives may degrade under UV light; use amber vials for storage .
- Reactivity : Avoid strong oxidizers (e.g., KMnO₄) and nucleophiles (e.g., amines) to prevent ring-opening reactions .
Stability Testing Protocol :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
Advanced Research Questions
Q. How does the ethylthio substituent on the oxadiazole ring influence biological activity in target binding assays?
Methodological Answer : The ethylthio group enhances lipophilicity and modulates electronic effects, impacting target affinity.
- SAR Studies : Compare IC₅₀ values of analogs with varying substituents (e.g., methylthio vs. ethylthio) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess interactions with active sites (e.g., enzyme pockets) .
Example Findings :
| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| Ethylthio | 12 ± 2 | -9.8 |
| Methylthio | 45 ± 5 | -7.2 |
| Data from in vitro enzyme inhibition assays and docking simulations |
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer : Discrepancies arise due to cell-specific uptake or metabolic activation. Mitigation strategies include:
- Metabolic Profiling : Use LC-MS to quantify intracellular concentrations and identify metabolites .
- Cytotoxicity Assay Optimization : Standardize protocols (e.g., MTT vs. ATP-based assays) and cell culture conditions (e.g., hypoxia vs. normoxia) .
Case Study :
Q. How can computational methods predict the compound’s reactivity in bioconjugation or prodrug design?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD Simulations : Simulate interactions with serum proteins (e.g., albumin) to assess prodrug stability .
Example Workflow :
Q. What analytical techniques validate the compound’s purity and structural integrity in complex mixtures?
Q. Why do synthetic yields vary significantly across reported methods (e.g., 16% vs. 70%)?
Critical Analysis :
- Catalytic Systems : Pd₂(dba)₃/BINAP vs. Fe/NH₄Cl affects coupling efficiency in multi-step syntheses .
- Purification Challenges : Low yields (16%) may stem from poor solubility of intermediates in non-polar solvents .
- Side Reactions : Competing hydrolysis of Boc groups under acidic conditions reduces yield .
Resolution : Optimize solvent polarity (e.g., THF/water mixtures) and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
